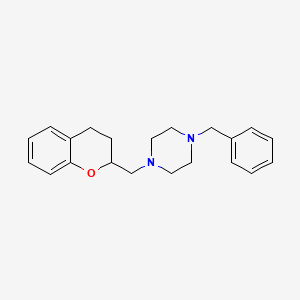

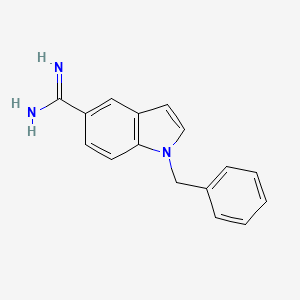

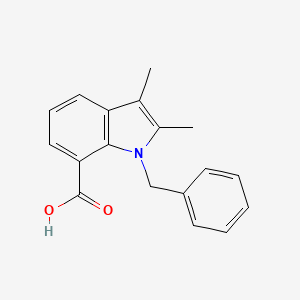

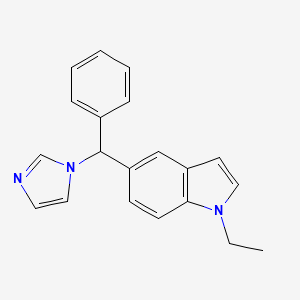

N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、特定の酵素、特に炭酸脱水酵素IXに対する阻害効果が研究されているインダンスルホンアミド誘導体です .

2. 製法

合成経路と反応条件

1-シクロヘキシルアミド-5-スルホンアミドインダンの合成は、通常、シクロヘキシルアミンと5-スルホンアミドインダンを反応させることで行われます。 反応条件は、多くの場合、ジクロロメタンやエタノールなどの溶媒の使用を含み、反応は完全な変換を確実にするために還流条件下で行われます .

工業的製法

1-シクロヘキシルアミド-5-スルホンアミドインダンの工業的製法は、文献ではあまりよく文書化されていません。 これは、合成が、スケールアップとコスト効率のために最適化された、実験室設定で使用されているものと同様の経路に従う可能性が高いことを示唆しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexylamido-5-sulfonamidoindane typically involves the reaction of cyclohexylamine with 5-sulfonamidoindane. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 1-cyclohexylamido-5-sulfonamidoindane are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

化学反応の分析

反応の種類

1-シクロヘキシルアミド-5-スルホンアミドインダンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 特にスルホンアミド基で、求核置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基性条件でのアミンやチオールなどの求核剤。

形成される主な生成物

酸化: インダン環の酸化誘導体。

還元: スルホンアミド基の還元型。

置換: スルホンアミド基での置換誘導体。

科学的研究の応用

化学: 配位化学におけるリガンドとして、より複雑な分子の構成要素として使用されます。

生物学: 特定の種類の癌に関連する酵素である炭酸脱水酵素IXに対する阻害効果について調査されています.

医学: 癌治療における炭酸脱水酵素IXを標的にする可能性のある治療薬.

産業: 工業プロセスにおける酵素阻害剤の開発における可能性のある用途。

作用機序

1-シクロヘキシルアミド-5-スルホンアミドインダンの主な作用機序は、炭酸脱水酵素IXの阻害です。 この酵素はpH調節において重要な役割を果たし、腫瘍細胞で過剰発現することがよくあります。 この酵素を阻害することにより、この化合物は癌細胞内のpHバランスを乱し、細胞増殖を抑制し、細胞死を増加させることができます .

類似化合物との比較

類似化合物

1-シクロヘキシルアミド-5-スルホンアミドインダン: 以下のような他のインダンスルホンアミド誘導体と類似しています:

独自性

1-シクロヘキシルアミド-5-スルホンアミドインダンは、炭酸脱水酵素IXに対する特異的な阻害作用のために独自であり、標的癌療法のための有望な候補となっています。 シクロヘキシルアミド基やスルホンアミド基などの構造的特徴は、酵素に対する高い親和性と選択性に寄与しています .

特性

分子式 |

C16H22N2O3S |

|---|---|

分子量 |

322.4 g/mol |

IUPAC名 |

N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C16H22N2O3S/c17-22(20,21)13-7-8-14-12(10-13)6-9-15(14)18-16(19)11-4-2-1-3-5-11/h7-8,10-11,15H,1-6,9H2,(H,18,19)(H2,17,20,21) |

InChIキー |

XUDBTOFDMYBQSW-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C(=O)NC2CCC3=C2C=CC(=C3)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。